molecular formula C16H19N3O2 B14064801 ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 101512-65-6

({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile

Katalognummer: B14064801
CAS-Nummer: 101512-65-6
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: CWCAFEZMYQVPKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile is a chemical compound with the molecular formula C16H19N3O2 It is known for its unique structure, which includes a bis(2-methoxyethyl)amino group attached to a phenyl ring, further connected to a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-(bis(2-methoxyethyl)amino)benzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of dyes, polymers, and other organic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group allows the compound to bind to enzymes and receptors, modulating their activity. The propanedinitrile moiety can participate in electron transfer reactions, influencing cellular pathways and signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile stands out due to its unique combination of functional groups. The presence of both bis(2-methoxyethyl)amino and propanedinitrile groups provides a distinct reactivity profile, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets highlights its potential in research and industry.

Eigenschaften

CAS-Nummer

101512-65-6

Molekularformel

C16H19N3O2

Molekulargewicht

285.34 g/mol

IUPAC-Name

2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C16H19N3O2/c1-20-9-7-19(8-10-21-2)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3

InChI-Schlüssel

CWCAFEZMYQVPKT-UHFFFAOYSA-N

Kanonische SMILES

COCCN(CCOC)C1=CC=C(C=C1)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.